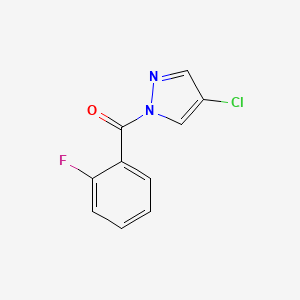

4-氯-1-(2-氟苯甲酰)-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of pyrazole derivatives, including 4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole, often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. A key aspect of their synthesis is the ability to introduce fluorine and chlorine substituents, which significantly affects the molecule's reactivity and properties. For instance, the synthesis of similar compounds like 4-fluoro-1H-pyrazoles has been achieved through reactions that yield high purity products, indicating a robust methodology that could be applicable to the target compound (Ahmed, Zeller, & Mezei, 2023).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the five-membered ring, which significantly influences their chemical behavior. The crystal structure of related compounds, such as 4-fluoro-1H-pyrazole, reveals unique supramolecular motifs formed through hydrogen bonding, suggesting that similar structural characteristics may be expected for 4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole (Ahmed, Zeller, & Mezei, 2023).

Chemical Reactions and Properties

The introduction of chloro and fluoro substituents impacts the chemical reactivity of pyrazole compounds. For example, studies on similar fluorine-containing pyrazoles have demonstrated their involvement in various chemical reactions, including antimicrobial activities. These findings suggest that the chemical reactions and properties of 4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole could also be influenced by its halogenated substituents, leading to potential antimicrobial applications (Gadakh, Pandit, Rindhe, & Karale, 2010).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are significantly affected by their molecular structure. For instance, the crystal and molecular structure analysis of similar compounds provides insights into their stability and potential solid-state applications. The unique crystal packing and hydrogen bonding patterns observed in these studies can inform predictions about the physical properties of 4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole (Ahmed, Zeller, & Mezei, 2023).

Chemical Properties Analysis

The chemical properties of 4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole, such as reactivity towards nucleophiles and electrophiles, acidity of hydrogen atoms, and potential for undergoing various organic reactions, are influenced by the nature of the substituents on the pyrazole ring. The presence of electronegative fluorine and chlorine atoms can increase the compound's acidity and reactivity, making it a versatile intermediate for further chemical transformations. Research on related compounds highlights the role of substituents in dictating the chemical behavior of pyrazole derivatives (Gadakh, Pandit, Rindhe, & Karale, 2010).

科学研究应用

抗癌活性

已合成并评估了氟代吡唑衍生物的抗癌特性。例如,来自 6-氟苯并[b]吡喃-4-酮的化合物在经历一系列化学反应后,已显示出对肺癌、乳腺癌和 CNS 癌细胞系的抗癌活性,低浓度时与参考药物 5-氟脱氧尿苷相当 (Hammam 等,2005)。这表明氟代吡唑化合物可以成为癌症研究中的有效剂,为开发抗癌疗法提供了新途径。

荧光生物正交反应

已探索了一类中间离子偶极子 4-氯代悉酮在与荧光二苯并环辛炔 Fl-DIBO 发生高度荧光开启的无铜点击环加成反应中的应用。这些反应产生吡唑环加成物,表现出引人注目的光物理性质,例如出色的荧光增强和高量子产率。这种新型荧光系统已被证明有利于复杂细胞提取物中修饰蛋白的灵敏检测,突出了其在化学生物学和材料组装应用中的潜力 (Favre 等,2018)。

功能化吡唑的合成

研究还集中在开发功能化氟代吡唑的合成策略,它们是药物化学中的有价值的结构单元。已采用涉及 β-甲硫基-β-烯胺酮的单氟化,然后与不同的肼缩合的方法来合成新的 3-氨基-4-氟吡唑。这些化合物因其进一步功能化的潜力而备受关注,证明了氟代吡唑在药物设计和发现中的关键作用 (Surmont 等,2011)。

结构和构象研究

已研究氟代吡唑衍生物的结构和构象方面,以更好地了解它们的理化性质。例如,(4-氯-3,5-二甲基-1H-吡唑-1-基)(对甲苯基)甲酮的合成和 X 射线衍射分析提供了对新型吡唑衍生物的分子和晶体结构的见解,为晶体学和分子设计领域做出了贡献 (Channar 等,2019)。

环境和材料科学应用

氟代吡唑衍生物也在环境科学和材料科学中找到了应用。对氟代聚(吡唑)配体的合成、晶体结构和光学性质的研究,以及对它们对挥发性有机化合物亲和力的计算机模拟评估,突出了它们在开发具有特定电子和光学性质的新材料中的潜力 (Pedrini 等,2020)。

安全和危害

属性

IUPAC Name |

(4-chloropyrazol-1-yl)-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O/c11-7-5-13-14(6-7)10(15)8-3-1-2-4-9(8)12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPZVQKLGLYSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C=C(C=N2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)

![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)

![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5551249.png)

![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)

![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)